![molecular formula C9H7NO3 B2813021 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde CAS No. 76799-25-2](/img/structure/B2813021.png)
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde
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Overview
Description
The compound “3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The “3-Methyl-2-oxo-2,3-dihydro” part suggests that the benzoxazole ring is substituted with a methyl group at the 3rd position and has an additional carbonyl group. The “5-carbaldehyde” part indicates the presence of an aldehyde functional group at the 5th position of the benzoxazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring. The presence of the aldehyde functional group (-CHO) and the methyl group (-CH3) would also be key features of this molecule .Chemical Reactions Analysis
In general, benzoxazoles can participate in various chemical reactions. The aldehyde group is typically very reactive and can undergo a variety of transformations, including oxidation to form a carboxylic acid, reduction to form an alcohol, and nucleophilic addition reactions. The methyl group can also participate in reactions, although it is generally less reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the aldehyde group could increase its reactivity. The benzoxazole ring could contribute to its aromaticity and stability .Scientific Research Applications
- EZH2 Inhibition : Recent studies have identified hexahydroisoquinolin derivatives containing this compound as potent inhibitors of the enhancer of zeste homolog 2 (EZH2) enzyme . EZH2 plays a crucial role in epigenetic regulation, and inhibiting it may have therapeutic implications for cancer and other diseases.
- Structure–Activity Relationship (SAR) : Researchers have explored the SAR of this compound, emphasizing steric hindrance as a critical factor affecting its activity against EZH2. The optimization of its structure led to the discovery of low nanomolar to sub-nanomolar potency compounds .
- Sulfonyl Chlorides : Derivatives such as 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS: 78633-42-8) and 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS: 62522-63-8) are used as reagents in organic synthesis . These sulfonyl chlorides participate in various reactions, including nucleophilic substitutions and cyclizations.
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Future Directions
properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-4-6(5-11)2-3-8(7)13-9(10)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHUPOYMVCTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde | |
CAS RN |
76799-25-2 |
Source
|
Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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